Perfluorodithioacetic acid ethylester

Description

Perfluorodithioacetic acid ethylester is a fluorinated organic compound characterized by a dithioacetate backbone (two sulfur atoms in the acetate group) and an ethyl ester functional group. However, environmental and health concerns associated with perfluorinated compounds, as highlighted by regulatory bodies like the European Chemicals Agency (ECHA), warrant careful evaluation .

Properties

Molecular Formula |

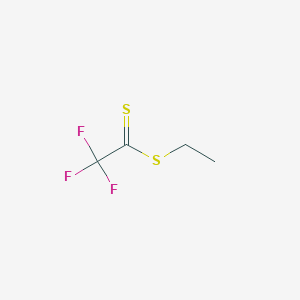

C4H5F3S2 |

|---|---|

Molecular Weight |

174.2 g/mol |

IUPAC Name |

ethyl 2,2,2-trifluoroethanedithioate |

InChI |

InChI=1S/C4H5F3S2/c1-2-9-3(8)4(5,6)7/h2H2,1H3 |

InChI Key |

RCCGZFBHSZINQV-UHFFFAOYSA-N |

Canonical SMILES |

CCSC(=S)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Perfluorodithioacetic acid ethylester can be synthesized through various methods. One common method involves the reaction of perfluorodithioacetic acid with ethanol in the presence of a mineral acid catalyst. This process is known as Fischer esterification. Another method involves the reaction of perfluorodithioacetic acid chloride with ethanol in the presence of a base. Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Perfluorodithioacetic acid ethylester undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water and a strong acid or base, this compound can be hydrolyzed to form perfluorodithioacetic acid and ethanol.

Reduction: The compound can be reduced using reagents such as lithium aluminum hydride to form the corresponding alcohol.

Substitution: this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.

Scientific Research Applications

Perfluorodithioacetic acid ethylester has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis for the preparation of other fluorinated compounds.

Biology: The compound is studied for its potential use in biological systems due to its unique properties.

Medicine: Research is ongoing to explore its potential use in drug delivery systems.

Industry: this compound is used in the production of specialty chemicals and materials with high chemical and thermal stability.

Mechanism of Action

The mechanism of action of perfluorodithioacetic acid ethylester involves its interaction with various molecular targets. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in a wide range of chemical reactions. The compound can form strong bonds with other molecules, leading to the formation of stable products.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of perfluorodithioacetic acid ethylester with analogous fluorinated and non-fluorinated esters:

| Compound Name | Molecular Formula | CAS Number | Key Substituents | Functional Groups |

|---|---|---|---|---|

| This compound* | C₄F₄S₂O₂ (inferred) | N/A | Fluorine, sulfur, ethyl ester | Dithioacetate, ethyl ester |

| Perfluorooctanoic acid ethyl ester | C₁₀F₁₇O₂ | 3108-24-5 | Fluorine, ethyl ester | Carboxylic acid, ethyl ester |

| Methyl fluoroacetate | C₃H₅FO₂ | 453-18-9 | Fluorine, methyl ester | Acetate, methyl ester |

| Ethyl iododifluoroacetate | C₄H₅F₂IO₂ | 7648-30-8 | Iodine, fluorine, ethyl ester | Difluoroacetate, ethyl ester |

| Ethyl acetate | C₄H₈O₂ | 141-78-6 | Ethyl ester | Acetate, ethyl ester |

*Note: The molecular formula for this compound is inferred based on nomenclature conventions.

Key Observations:

- Fluorination Impact: Perfluorinated compounds (e.g., perfluorooctanoic acid ethyl ester) exhibit exceptional resistance to degradation due to strong C-F bonds, but they are associated with environmental persistence and bioaccumulation risks .

- Sulfur vs.

- Halogen Diversity : Ethyl iododifluoroacetate incorporates iodine, which may enhance electrophilicity, whereas fluorine in methyl fluoroacetate increases acidity and metabolic stability .

Physicochemical Properties

While experimental data for this compound are scarce, comparisons with related compounds reveal trends:

- Thermal Stability: Perfluorooctanoic acid ethyl ester decomposes above 300°C, suggesting similar high thermal stability for this compound .

- Solubility : Fluorinated esters are typically hydrophobic, but sulfur groups in dithioacetates may increase solubility in polar aprotic solvents compared to fully fluorinated analogs .

- Acidity: Methyl fluoroacetate (pKa ~1.3) is significantly more acidic than non-fluorinated esters (e.g., ethyl acetate, pKa ~25), indicating that fluorine substitution lowers pKa .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.